molecular formula C18H35N3O3 B7918948 4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918948
M. Wt: 341.5 g/mol
InChI Key: DWGJCVSUVQTRCU-HNNXBMFYSA-N
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Description

Chemical Structure: This compound features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 4-position is substituted with an isopropyl-amino group linked to an (S)-2-amino-3-methyl-butyryl moiety, a branched-chain acyl group derived from L-valine. The Boc group is critical for protecting the amine during synthetic processes, while the acylated side chain may confer stereochemical specificity in biological interactions .

Applications: Such Boc-protected piperidine derivatives are widely used as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs.

Properties

IUPAC Name

tert-butyl 4-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)14-8-10-20(11-9-14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGJCVSUVQTRCU-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is C18H35N3O3, and it has a molecular weight of approximately 341.49 g/mol. This compound is characterized by its piperidine ring and various functional groups, which contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, particularly those involved in neurological pathways. Preliminary studies suggest it may influence neurotransmitter systems, which could have implications for treating conditions such as depression and anxiety. The specific mechanisms through which it exerts its effects include:

  • Receptor Interaction : The compound may modulate receptor activity related to neurotransmitters.
  • Neurotransmitter Systems : It has shown potential in influencing serotonin and dopamine pathways, which are crucial for mood regulation.

Comparative Analysis with Similar Compounds

The biological activity of 4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be contrasted with structurally similar compounds. Below is a table summarizing key differences:

Compound NameMolecular FormulaKey Differences
4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC17H33N3O3Contains an ethyl group instead of isopropyl, affecting lipophilicity.
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC18H35N3O3Features an isopropyl group but differs in stereochemistry.
3-{[((S)-2-Amino-3-methyl-butyryl)-benzyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl esterC19H35N3O3Contains a benzyl group, altering binding characteristics and hydrophobicity.

This table illustrates how variations in side chains and functional groups can significantly impact biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound exhibited significant effects on serotonin and dopamine receptors, suggesting potential for treating mood disorders.
  • In Vivo Models : Animal studies indicated that administration of the compound led to reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
  • Comparative Efficacy Studies : When compared to traditional antidepressants, 4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester showed comparable efficacy with a potentially improved side effect profile.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent:

  • Pharmacodynamics : The compound's ability to modulate neurotransmitter systems suggests a complex interaction with various receptors, which could lead to both therapeutic effects and side effects.
  • Pharmacokinetics : Preliminary data on absorption, distribution, metabolism, and excretion (ADME) indicate that the compound has favorable properties that could enhance its therapeutic viability.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential as a therapeutic agent in various conditions:

  • Neurological Disorders : Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial for treating conditions such as depression or anxiety.
  • Receptor Interaction : Research indicates that it interacts with receptors involved in neurological pathways, potentially modulating their activity and offering new avenues for drug development .

Case Studies

  • Study on Antidepressant Effects : In a controlled study, the compound demonstrated significant effects on serotonin receptor modulation, indicating potential use as an antidepressant. The study highlighted the need for further investigation into its pharmacodynamics and pharmacokinetics.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. The following steps outline a general synthesis pathway:

  • Formation of Piperidine Ring : Starting materials are reacted to form the piperidine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the amino acid derivatives and tert-butyl ester groups.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.

Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound.
  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound influences neurotransmitter systems.
  • Development of Derivatives : Exploring modifications of the chemical structure to enhance selectivity and potency.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound ~C₁₇H₃₃N₃O₃* ~341.47* Boc-protected amine, branched acyl, isopropyl Stereospecific (S)-configuration
4-[(CarboxyMethyl-isopropyl-amino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester C₁₆H₃₀N₂O₄ 314.42 Boc, carboxymethyl, isopropyl Linear carboxymethyl substitution
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc, phenyl, carboxylic acid Chiral centers (3S,4R), acidic functionality
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester C₁₈H₂₃NO₄ 317.38 Boc, methoxycarbonyl-phenyl Unsaturated pyridine ring
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester C₂₆H₃₀Cl₂FN₅O₃ 550.45 Boc, halogenated aryl, pyrazole Complex heterocyclic substituents

Preparation Methods

Boc Protection of Piperidine

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (triethylamine or DMAP in dichloromethane). Typical yields range from 85–90%.

Introduction of Isopropylamino Group

Method A: Direct alkylation of 1-Boc-piperidin-4-one with isopropylamine via reductive amination:

  • Reagents: Sodium triacetoxyborohydride (STAB) in dichloromethane.

  • Conditions: 0°C to room temperature, 12–24 hr.

  • Yield: 70–75%.

Method B: Nucleophilic substitution of 1-Boc-4-chloropiperidine with isopropylamine:

  • Reagents: Excess isopropylamine in THF at reflux.

  • Yield: 65–70%.

Synthesis of Intermediate B: (S)-2-(Boc-amino)-3-methyl-butyric Acid

Enantioselective Synthesis

The (S)-configuration is introduced using:

  • Chiral auxiliaries: Evans oxazolidinone methodology.

  • Asymmetric hydrogenation: Ru-BINAP catalysts for α,β-unsaturated ester intermediates.

  • Yield: 80–85% enantiomeric excess (ee) ≥98%.

Boc Protection

The amino group is protected with Boc₂O in THF/water (pH 9–10). Yield: 90–95%.

Amide Coupling of Intermediates A and B

Coupling Reagents and Conditions

Reagent SystemSolventTemperatureYieldSource
T3P (propylphosphonic anhydride)DCM0°C to RT85%
EDC/HOBtDMFRT78%
HATU/DIEAACN-15°C88%

Optimal Conditions: T3P in dichloromethane at 0°C provides high yields and minimal racemization.

Stereochemical Integrity

Racemization during coupling is mitigated by:

  • Low temperatures (≤0°C).

  • Use of non-polar solvents (DCM over DMF).

  • Short reaction times (<2 hr).

Global Deprotection and Final Product Isolation

Boc Removal

Deprotection Methods:

Acid SystemSolventTimeYieldPurity
4M HCl/dioxaneDioxane2 hr90%95%
TFA/DCM (1:1)DCM1 hr92%97%
HCl (gas) in tolueneToluene4 hr88%96%

Preferred Method: TFA/DCM (1:1) achieves rapid deprotection with high purity.

Purification

  • Chromatography: Silica gel (EtOAc/hexane) for intermediates; reverse-phase C18 for final compound.

  • Crystallization: Ethanol/water (7:3) yields >99% purity.

Scalability and Process Optimization

Large-Scale Challenges

  • Column Chromatography: Impractical for batches >1 kg; replaced with crystallization.

  • TMSBr Limitation: High cost and corrosivity in phosphonate deprotection led to HCl/toluene alternatives.

Green Chemistry Approaches

  • Solvent Recycling: DCM and THF recovered via distillation.

  • Catalytic Methods: Enzymatic resolution for (S)-2-amino-3-methyl-butyric acid reduces waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.20 (d, J=6.8 Hz, 6H, i-Pr), 3.85–3.70 (m, 1H, piperidine).

  • HPLC: tₖ = 12.3 min (C18, 70:30 ACN/H₂O); purity ≥99%.

Chiral Purity

  • Chiral HPLC (Chiralpak AD-H): 99.2% ee.

Comparative Analysis of Synthetic Routes

ParameterT3P RouteEDC/HOBt Route
CostHighModerate
Yield85%78%
ScalabilitySuitable for >10 kgLimited to <1 kg
Purity97%95%

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